Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound features an ester functional group, an imino group, and an amino group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Strecker Synthesis: This method is used for the preparation of α-aminonitriles, which are versatile intermediates for the synthesis of amino acids via hydrolysis of the nitrile.
Steglich Esterification: This method involves the formation of esters by reacting carboxylic acids with alcohols in the presence of dicyclohexylcarbodiimide (DCC) and a catalyst.
Industrial Production Methods
Industrial production methods for Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester typically involve large-scale application of the above synthetic routes, optimized for yield and efficiency. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s reactivity and properties.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Amides or other substituted esters.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of β-amino esters and other complex molecules.
Biology: Studied for its potential role in biochemical pathways involving amino acids and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex organic compounds.
Wirkmechanismus
The mechanism of action of Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester involves its reactivity with various nucleophiles and electrophiles. The ester group can undergo hydrolysis to form carboxylic acids, while the imino group can participate in condensation reactions. The amino group can engage in substitution and addition reactions, making the compound a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Acetoacetate: Similar in having an ester group, but lacks the imino and amino functionalities.
Ethyl Glycinate: Contains an amino group and an ester group but lacks the imino functionality.
Ethyl Pyruvate: Contains a keto group instead of an imino group.
Uniqueness
Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester is unique due to the presence of both imino and amino groups along with the ester functionality. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.
Eigenschaften
Molekularformel |
C6H10N2O4 |
---|---|
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
ethyl (2E)-2-acetyloxyimino-2-aminoacetate |
InChI |
InChI=1S/C6H10N2O4/c1-3-11-6(10)5(7)8-12-4(2)9/h3H2,1-2H3,(H2,7,8) |
InChI-Schlüssel |
CCTLVTNIBLZOKY-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N\OC(=O)C)/N |
Kanonische SMILES |
CCOC(=O)C(=NOC(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.